(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide
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Overview
Description
N-{(1S)-1-BENZYL-2-[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their broad spectrum of biological activities, making them significant in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1S)-1-BENZYL-2-[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the reaction of appropriate hydrazine derivatives with carbon disulfide in the presence of a base to form the thiadiazole ring.
Attachment of the Isobutyl Group: The isobutyl group is introduced through alkylation reactions.
Formation of the Benzyl Group: The benzyl group is attached via nucleophilic substitution reactions.
Coupling with Morpholinecarboxamide: The final step involves coupling the intermediate with morpholinecarboxamide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzyl and isobutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{(1S)-1-BENZYL-2-[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-DEHYDROABIETYL-1,3,4-THIADIAZOL-2-YL)-BENZENESULFONAMIDES: Known for their insecticidal activities.
N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-3-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE: Studied for its antimicrobial properties.
Uniqueness
N-{(1S)-1-BENZYL-2-[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C20H27N5O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C20H27N5O3S/c1-14(2)12-17-23-24-19(29-17)22-18(26)16(13-15-6-4-3-5-7-15)21-20(27)25-8-10-28-11-9-25/h3-7,14,16H,8-13H2,1-2H3,(H,21,27)(H,22,24,26)/t16-/m0/s1 |
InChI Key |
JRQHDEFGLWPHIT-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3 |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3 |
Origin of Product |
United States |
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